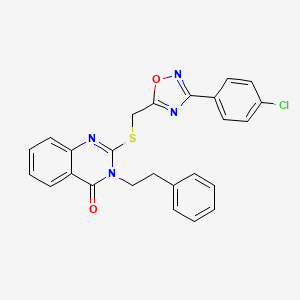
2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenethylquinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenethylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C25H19ClN4O2S and its molecular weight is 474.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenethylquinazolin-4(3H)-one is a novel synthetic derivative that combines elements of oxadiazole and quinazoline structures, both known for their diverse biological activities. This article reviews the biological activity of this compound based on existing literature, highlighting its potential therapeutic applications.
Structural Overview
The compound features a complex structure comprising:
- A quinazoline core known for its anticancer properties.
- An oxadiazole moiety which contributes to antimicrobial and anti-inflammatory activities.
- A thioether linkage that may enhance bioactivity through increased lipophilicity.
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole ring often exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-oxadiazoles have been reported to show activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the 4-chlorophenyl group in the structure is believed to enhance this activity due to its electron-withdrawing effects, which can improve binding affinity to microbial targets.
Anticancer Potential
The quinazoline component is well-documented for its anticancer effects. Studies have demonstrated that quinazoline derivatives can inhibit cell proliferation in various cancer cell lines. For example, compounds similar to the target molecule have shown IC50 values ranging from 1.8 µM to 4.5 µM against MCF-7 breast cancer cells, indicating potent cytotoxicity comparable to established chemotherapeutics like Doxorubicin . The combination of oxadiazole and quinazoline may synergistically enhance anticancer efficacy.
Anti-inflammatory Effects
Oxadiazole derivatives are also noted for their anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models . The potential of the target compound to modulate inflammatory pathways warrants further investigation.
Synthesis and Screening
A study synthesized various derivatives of oxadiazoles and assessed their biological activities. Among them, those with a 4-chlorophenyl group exhibited the highest antimicrobial activity against selected pathogens . This suggests that the incorporation of such groups into new compounds could lead to enhanced biological profiles.
Structure-Activity Relationship (SAR)
Research on SAR has revealed that modifications on the phenethyl and oxadiazole rings can significantly affect biological activity. For instance, substituents that increase electron density on the aromatic rings tend to enhance anticancer activity while maintaining acceptable levels of cytotoxicity .
Table 1: Biological Activities of Related Compounds
| Compound Name | Structure | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |
|---|---|---|---|
| Compound A | Structure A | 32 (S. aureus) | 5.0 |
| Compound B | Structure B | 16 (E. coli) | 3.5 |
| Target Compound | Target Structure | TBD | TBD |
属性
IUPAC Name |
2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(2-phenylethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN4O2S/c26-19-12-10-18(11-13-19)23-28-22(32-29-23)16-33-25-27-21-9-5-4-8-20(21)24(31)30(25)15-14-17-6-2-1-3-7-17/h1-13H,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWKVDBTEJBJHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













